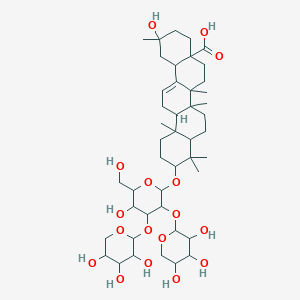
Mubenoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mubenoside A is a natural product that has been isolated from the roots of the medicinal plant, Anemone taipaiensis. It has been found to have various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects. Due to its potential therapeutic properties, this compound has gained significant attention in the scientific community in recent years.
Aplicaciones Científicas De Investigación
Genomic Responses in Mouse Models
Mouse models are crucial in biomedical research for exploring pathophysiological mechanisms and evaluating new therapeutic approaches. A study by Takao and Miyakawa (2013) highlights the importance of genomic responses in mouse models, particularly in studying human inflammatory diseases. This research is relevant as it emphasizes the need for precise animal models in drug research, which could include the study of compounds like Mubenoside A (Takao & Miyakawa, 2013).
Software Design in Scientific Research
The digitalization of scientific research, including the study of compounds like this compound, requires efficient software design. Roure and Goble (2009) discuss the Taverna Workbench and myExperiment social website, which are designed for scientists to automate routine activities and share experiments. This approach facilitates the efficient study of compounds in translational medicine and biomedicine (Roure & Goble, 2009).
Toxicological Evaluation in Alternative Models
The study by Lee et al. (2017) on the toxicity of etoposide in Caenorhabditis elegans and 3T3‐L1 normal murine cells offers a perspective on alternative methods for evaluating the toxicity of compounds, which can be applied to this compound. This approach includes assessing the effects on growth, egg laying, hatching, and reproductive tissues in nematodes, as well as cell proliferation and apoptosis in murine cells (Lee, Kim, Jung, & Kang, 2017).
Rapid Application Development in Biomedicine
Glez-Peña et al. (2010) introduce AIBench, a Java desktop application framework for scientific software development in translational biomedicine. This framework is relevant for the study of this compound, as it supports the rapid development of applications with advanced functionalities for biomedical research (Glez-Peña, Reboiro-Jato, Maia, Rocha, Díaz, & Riverola, 2010).
Workflow Environment for Life Sciences
Oinn et al. (2006) discuss the development of the Taverna Workbench, a tool for composing and executing workflows in life sciences research. Such a workflow environment can be instrumental in the study of this compound, enabling researchers to coordinate the use of analysis programs and information repositories effectively (Oinn et al., 2006).
Propiedades
Número CAS |
135630-75-0 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
885 g/mol |
Nombre IUPAC |
2-hydroxy-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C45H72O17/c1-40(2)26-9-12-44(6)27(8-7-21-22-17-41(3,56)13-15-45(22,39(54)55)16-14-43(21,44)5)42(26,4)11-10-28(40)60-38-35(62-37-33(53)30(50)24(48)20-58-37)34(31(51)25(18-46)59-38)61-36-32(52)29(49)23(47)19-57-36/h7,22-38,46-53,56H,8-20H2,1-6H3,(H,54,55) |
Clave InChI |
OYDWTLURLATONI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C |
Sinónimos |
3,20-dihydroxy-30-norolean-12-en-28-oic acid 3-O-(beta-xylopyranosyl(1-2)-alpha-arabinopyranosyl(1-3))-beta-glucopyranside mubenoside A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)

![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)

